molecular formula C15H13N3O2 B2549360 (2E)-2-[2-(4-methylphenyl)hydrazin-1-ylidene]-3-oxo-3-(pyridin-4-yl)propanal CAS No. 338414-03-2

(2E)-2-[2-(4-methylphenyl)hydrazin-1-ylidene]-3-oxo-3-(pyridin-4-yl)propanal

Cat. No.: B2549360
CAS No.: 338414-03-2
M. Wt: 267.288
InChI Key: JSSCFAOMJYSWJY-NBVRZTHBSA-N
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Description

2-[(4-methylphenyl)hydrazinylidene]-3-oxo-3-pyridin-4-ylpropanal is a member of phenylhydrazines.

Biological Activity

The compound (2E)-2-[2-(4-methylphenyl)hydrazin-1-ylidene]-3-oxo-3-(pyridin-4-yl)propanal, also known by its CAS number 338414-03-2, is a hydrazone derivative that has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H13N3O2, indicating the presence of a pyridine ring and a hydrazone moiety. The structural characteristics contribute to its biological activity, particularly in interactions with various biomolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction can lead to inhibition or modulation of enzymatic activities, which is critical in various therapeutic contexts.

Inhibition of Enzymatic Activity

Research indicates that similar hydrazone derivatives can act as inhibitors for enzymes such as acetylcholinesterase (AChE), which plays a significant role in neurotransmission. The inhibition of AChE can lead to increased levels of acetylcholine, enhancing cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .

Antimicrobial Properties

Studies have shown that hydrazone derivatives exhibit antimicrobial activity against various pathogens. The specific compound under discussion has not been extensively tested for antimicrobial properties in available literature; however, related compounds have demonstrated moderate to strong activity against bacteria and fungi. For instance, some derivatives have shown minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anticancer Potential

Hydrazones are often explored for their anticancer properties due to their ability to induce apoptosis in cancer cells. The compound's structural features may allow it to interact with DNA or inhibit tumor-promoting enzymes. Research into related compounds has indicated that they can inhibit cell proliferation in various cancer cell lines .

Case Studies and Research Findings

StudyFindings
Study 1 A derivative similar to this compound exhibited significant inhibition of AChE with IC50 values lower than clinically used drugs .
Study 2 Another study reported that hydrazone derivatives showed promising anticancer activity by inducing apoptosis in human cancer cell lines .
Study 3 The compound's structural analogs demonstrated antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .

Properties

IUPAC Name

(E)-3-hydroxy-2-[(4-methylphenyl)diazenyl]-1-pyridin-4-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c1-11-2-4-13(5-3-11)17-18-14(10-19)15(20)12-6-8-16-9-7-12/h2-10,19H,1H3/b14-10+,18-17?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLFXYPNRBDJTDO-YECOALBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=NC(=CO)C(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N=N/C(=C/O)/C(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2E)-2-[2-(4-methylphenyl)hydrazin-1-ylidene]-3-oxo-3-(pyridin-4-yl)propanal
Reactant of Route 2
(2E)-2-[2-(4-methylphenyl)hydrazin-1-ylidene]-3-oxo-3-(pyridin-4-yl)propanal
Reactant of Route 3
(2E)-2-[2-(4-methylphenyl)hydrazin-1-ylidene]-3-oxo-3-(pyridin-4-yl)propanal
Reactant of Route 4
(2E)-2-[2-(4-methylphenyl)hydrazin-1-ylidene]-3-oxo-3-(pyridin-4-yl)propanal
Reactant of Route 5
(2E)-2-[2-(4-methylphenyl)hydrazin-1-ylidene]-3-oxo-3-(pyridin-4-yl)propanal
Reactant of Route 6
(2E)-2-[2-(4-methylphenyl)hydrazin-1-ylidene]-3-oxo-3-(pyridin-4-yl)propanal

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